molecular formula C8H10INO2 B1393406 3-(Dimethoxymethyl)-5-iodopyridine CAS No. 1186311-06-7

3-(Dimethoxymethyl)-5-iodopyridine

Cat. No. B1393406
CAS RN: 1186311-06-7
M. Wt: 279.07 g/mol
InChI Key: QWDPPCPVSINUES-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-5-iodopyridine (DMMIP) is a chemical compound that has recently been of interest for its potential use in a variety of scientific and research applications. DMMIP is an organic compound that contains an iodine atom and a methyl group. It has been studied in various fields of research, such as synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Reactivity and Structure Analysis

3-(Dimethoxymethyl)-5-iodopyridine and related compounds have been studied for their structural properties and reactivity. For instance, 2-iodylpyridine and its derivatives, similar in structure to 3-(Dimethoxymethyl)-5-iodopyridine, have been prepared and analyzed using X-ray diffraction. One derivative, 2-iodyl-3-propoxypyridine, was found to be a recyclable reagent for oxidizing sulfides and alcohols (Yoshimura et al., 2011).

Hydrogen Production in Photogeneration Systems

In the context of hydrogen production, a study utilized [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer in a system involving a cobalt catalyst and triethanolamine. This research demonstrates the potential application of pyridine derivatives in photogeneration systems for hydrogen production (Du, Knowles, & Eisenberg, 2008).

Antiviral Activity

5-(Dimethoxymethyl)-2'-deoxyuridine, a compound structurally related to 3-(Dimethoxymethyl)-5-iodopyridine, showed significant antiviral activity against orthopoxviruses, suggesting potential applications of similar compounds in antiviral therapies (Fan et al., 2006).

Synthesis of Macrocycles

Research on the synthesis of pyridine-containing macrocycles has revealed unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 3-alkoxypyridin-4-ols, indicating a radical process known as the Hofmann–Löffler–Freytag reaction. This highlights the use of pyridine derivatives in synthesizing complex organic structures (Lechel et al., 2012).

Oligonucleotide Labeling

A study on oligonucleotide labeling showed the efficient preparation of modified nucleosides, using compounds like 5'-dimethoxytrityl-5-iodo-2'-deoxyuridine, suggesting the utility of such compounds in labeling and detecting nucleic acids (CruickshankKenneth & StockwellDaniel, 1988).

properties

IUPAC Name

3-(dimethoxymethyl)-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDPPCPVSINUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CN=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298024
Record name 3-(Dimethoxymethyl)-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)-5-iodopyridine

CAS RN

1186311-06-7
Record name 3-(Dimethoxymethyl)-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethyl)-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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